2-(pyrrolidin-1-yl)pyrazine
Overview
Description
2-(pyrrolidin-1-yl)pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C8H11N3. It consists of a pyrazine ring substituted with a pyrrolidinyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-1-yl)pyrazine typically involves the reaction of pyrazine with pyrrolidine under specific conditions. One common method includes the nucleophilic substitution of a halogenated pyrazine derivative with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-1-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyrazine derivatives .
Scientific Research Applications
2-(pyrrolidin-1-yl)pyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-1-yl)pyrazine involves its interaction with specific molecular targets. The pyrrolidinyl group enhances the compound’s ability to bind to biological macromolecules, such as enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A five-membered nitrogen-containing heterocycle.
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring.
Pyrazine: A six-membered nitrogen-containing heterocycle with nitrogen atoms at positions 1 and 4.
Uniqueness
2-(pyrrolidin-1-yl)pyrazine is unique due to the presence of both a pyrazine ring and a pyrrolidinyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The pyrrolidinyl group enhances the compound’s solubility and reactivity, while the pyrazine ring provides a stable aromatic system .
Biological Activity
2-(Pyrrolidin-1-yl)pyrazine is a heterocyclic compound characterized by a pyrazine ring substituted with a pyrrolidine moiety. This compound, with the molecular formula and a molecular weight of approximately 150.18 g/mol, has garnered attention for its diverse biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a five-membered nitrogen-containing ring (pyrrolidine) attached to a six-membered aromatic ring (pyrazine). This unique combination contributes to its chemical reactivity and biological activity. The compound can undergo nucleophilic substitutions and cyclization reactions due to the nucleophilic nature of the nitrogen atoms in both rings.
Mechanisms of Biological Activity
Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been identified as a phosphodiesterase inhibitor, which suggests its role in modulating cyclic nucleotide levels within cells—an essential process for many physiological functions.
Interaction with Biological Targets
The compound's interaction with protein targets is crucial for its pharmacological effects. Studies have shown that it may influence pathways related to cell proliferation, migration, and metabolism by acting on specific protein targets such as protein tyrosine phosphatases (PTPs) .
Pharmacological Applications
The potential applications of this compound span various therapeutic areas:
- Anticancer Activity : The compound has been investigated for its cytotoxic effects on cancer cell lines. For instance, in vitro studies demonstrated that derivatives of related pyrazine compounds exhibited significant cytotoxicity against human cancer cells, highlighting the potential of this compound in cancer therapy .
- Neurological Disorders : Its structural similarity to other compounds with known antidepressant properties suggests potential applications in treating mood disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Cytotoxicity Studies : A study evaluating the cytotoxic effects of various pyrazine derivatives found that certain modifications led to enhanced activity against specific cancer cell lines. For example, compounds incorporating the pyrrolidine moiety demonstrated increased potency compared to their non-pyrrolidine counterparts .
- Pharmacophore Modeling : Research involving structure-based drug design utilized pharmacophore models to optimize inhibitors targeting SHP2, a protein implicated in cancer progression. The incorporation of pyrrolidine into pyrazine structures was found to enhance binding affinity and selectivity .
- Inhibition Studies : Inhibition assays revealed that this compound could effectively modulate enzyme activity related to cancer cell signaling pathways, suggesting its utility as a lead compound for further drug development .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Type | Notable Activity |
---|---|---|
2-(Piperidin-1-yl)pyrazine | Six-membered ring | Antidepressant properties |
2-(Morpholin-4-yl)pyrazine | Six-membered ring | Antimicrobial activity |
2-(Thiazolidin-4-yl)pyrazine | Six-membered ring | Antidiabetic properties |
The unique combination of the pyrrolidine and pyrazine rings provides distinct chemical reactivity and biological activity compared to these similar compounds.
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-2-6-11(5-1)8-7-9-3-4-10-8/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRDTTSXWWPDQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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